molecular formula C18H12ClN3OS2 B2987537 4-Chlorobenzyl 5-(2-phenyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl sulfide CAS No. 338760-61-5

4-Chlorobenzyl 5-(2-phenyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl sulfide

Cat. No. B2987537
M. Wt: 385.88
InChI Key: PXUNXRFENNSWQT-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Corrosion Inhibition

Research on 1,3,4-oxadiazole derivatives, such as 5-((2-methl-1H-benzo[d]imidazol-1-yl) methyl)-1, 3, 4-oxadiazole-2-thiol and related compounds, has demonstrated their effectiveness as corrosion inhibitors for mild steel in sulfuric acid. These compounds form protective layers on the metal surface, reducing corrosion rates significantly. The behavior of these inhibitors is mixed, involving both physical adsorption and chemical interactions, as evidenced by gravimetric, electrochemical, SEM, and computational studies (Ammal, Prajila, & Joseph, 2018).

Photoluminescent Properties

Compounds containing the 1,3,4-oxadiazole unit have been synthesized and shown to exhibit significant photoluminescent properties. A series of cholesteryl and methyl benzoate derivatives with 1,3,4-oxadiazole and alkoxyphenyl groups displayed cholesteric and nematic/smectic A mesophases, respectively. These compounds, particularly when dissolved in chloroform, demonstrated strong blue fluorescence emissions, suggesting their potential applications in photoluminescent materials and optical devices (Han, Wang, Zhang, & Zhu, 2010).

Antimicrobial and Antitubercular Activity

New 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antimicrobial and antitubercular activities. These compounds, especially those incorporating isopropyl thiazole and sulfonyl groups, have shown moderate to significant activity against bacterial and fungal strains. Additionally, some derivatives displayed excellent antitubercular properties when tested against Mycobacterium tuberculosis H37Rv, highlighting their potential as therapeutic agents in combating infectious diseases (Suresh Kumar, Rajendra Prasad, & Chandrashekar, 2013).

Anticancer Potential

A novel series of 3-aryl-5-aryl-1,2,4-oxadiazoles has been identified as potential apoptosis inducers, exhibiting promising activity against breast and colorectal cancer cell lines. These compounds, through inducing apoptosis and cell cycle arrest, have shown in vivo activity in tumor models. Their mechanism of action involves targeting TIP47, an IGF II receptor binding protein, suggesting their potential as anticancer agents (Zhang et al., 2005).

Antiviral Activity

The synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives has shown that some of these compounds possess antiviral activity against the tobacco mosaic virus. This highlights the potential of 1,3,4-oxadiazole and related derivatives in the development of new antiviral agents (Chen et al., 2010).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-5-(2-phenyl-1,3-thiazol-4-yl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3OS2/c19-14-8-6-12(7-9-14)10-25-18-22-21-16(23-18)15-11-24-17(20-15)13-4-2-1-3-5-13/h1-9,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXUNXRFENNSWQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)C3=NN=C(O3)SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorobenzyl 5-(2-phenyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl sulfide

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